5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole
Description
This compound features an imidazole core substituted with:
- 5-position: 4-bromophenyl (electron-withdrawing, lipophilic).
- 1-position: 4-fluorophenyl (moderate electron-withdrawing, enhances metabolic stability).
Its structural design balances electronic and steric properties, making it relevant for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-methylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2S/c1-21-16-19-10-15(11-2-4-12(17)5-3-11)20(16)14-8-6-13(18)7-9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPROKDEYXLOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and various studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C16H13BrF2N2S
- Molecular Weight : 384.26 g/mol
- CAS Number : 1207024-77-8
The compound features a complex structure that includes bromine, fluorine, and a methylthio group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole ring and subsequent substitutions at the aromatic positions. The detailed synthetic route can be found in specialized literature focusing on imidazole derivatives.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 18.53 µM against HeLa cells, which indicates potent anticancer activity comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | HeLa | TBD | 5-FU | 20 |
| Similar Compound A | A549 | 15.0 | MTX | 25 |
| Similar Compound B | SGC-7901 | 12.3 | Doxorubicin | 18 |
The mechanism by which this compound induces apoptosis in cancer cells is primarily through the modulation of apoptotic pathways. Studies indicate that it increases the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression is crucial for promoting programmed cell death in tumor cells .
Figure 1: Apoptotic Pathway Induction by Imidazole Derivatives
Apoptotic Pathway (Illustrative purposes only)
Case Studies and Research Findings
Several case studies have highlighted the efficacy of imidazole derivatives in cancer therapy:
- Case Study on HeLa Cells : A study demonstrated that treatment with a structurally similar imidazole derivative resulted in a significant increase in apoptosis rates compared to control treatments. Specifically, at a concentration of 3.24 µM, the experimental group exhibited a 68.2% apoptosis rate versus a mere 39.6% for the control .
- Selectivity Index Analysis : The selectivity index for these compounds often shows higher tolerability in normal cells compared to cancer cells, indicating a promising therapeutic window for clinical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the 1- and 5-Positions
Compound 12a () :
- Structure : 1-(2,4-Dimethoxyphenyl)-3-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)carbamide.
- Key Differences : Incorporates a pyridine ring and carbamide group. The 2,4-dimethoxyphenyl substituent enhances solubility but reduces lipophilicity.
- Physical Properties : Melting point = 214°C; Yield = 21%. Higher melting point suggests stronger intermolecular forces compared to the target compound.
Compound 5h () :
- Structure: 2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol.
- The hydroxyl group at the 1-position increases polarity.
- Synthetic Yield : 65%, indicating a more efficient synthesis than many analogs.
CAS 1105190-16-6 () :
- Structure : 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione.
- Key Differences: Chlorophenyl (1-position) vs. fluorophenyl. Chlorine’s stronger electron-withdrawing effect may alter reactivity. The thione group (vs.
Substitution at the 2-Position
SB203580 () :
- Structure : 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole.
- Key Differences : Sulfinyl group enhances polarity and hydrogen-bonding capacity compared to methylthio. Pyridyl substituent enables metal coordination.
Parchem Compound () :
- Structure : 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol.
- Key Differences: Thiol group (vs. Methylphenyl (1-position) reduces steric hindrance compared to fluorophenyl.
Electronic and Steric Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
